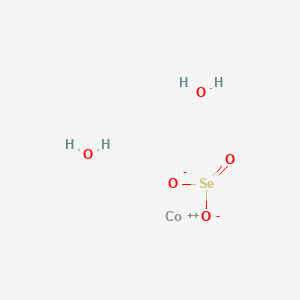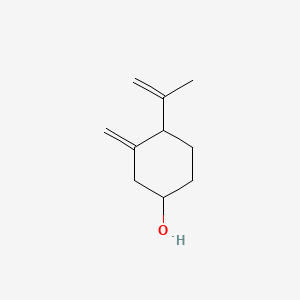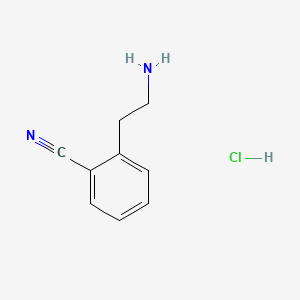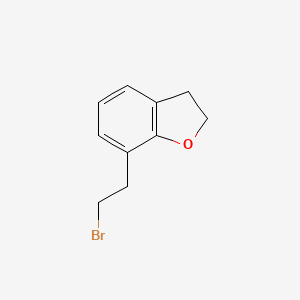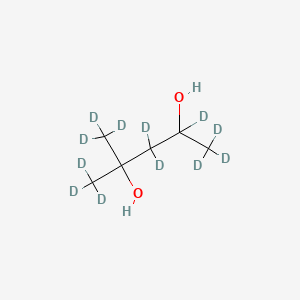
2-Methyl-2,4-pentane-d12-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,4-pentane-d12-diol is a deuterated form of 2-Methyl-2,4-pentanediol. It is a colorless, odorless, and viscous liquid. This compound is commonly used as a solvent, plasticizer, and intermediate in the synthesis of various chemicals. The deuterated form is particularly useful in scientific research due to its unique isotopic properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2,4-pentane-d12-diol is synthesized by the hydrogenation of diacetone alcohol. The reaction involves the reduction of diacetone alcohol in the presence of a suitable catalyst, typically palladium on carbon, under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production of this compound follows a similar route to its laboratory synthesis but on a larger scale. The process involves the continuous hydrogenation of diacetone alcohol in a fixed-bed reactor. The reaction conditions are optimized to achieve high yields and purity of the final product .
化学反应分析
Types of Reactions
2-Methyl-2,4-pentane-d12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halides or amines.
科学研究应用
2-Methyl-2,4-pentane-d12-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in protein crystallography as a precipitant and cryoprotectant due to its ability to stabilize proteins.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, cleansers, cosmetics, solvents, lubricants, and hydraulic fluids.
作用机制
The mechanism of action of 2-Methyl-2,4-pentane-d12-diol involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. Its amphiphilic nature allows it to interact with both polar and nonpolar molecules, making it effective in stabilizing proteins and other biomolecules . The compound can bind to various sites on protein secondary structures, including alpha helices and beta sheets, thereby influencing their stability and function .
相似化合物的比较
Similar Compounds
2-Methyl-2,4-pentanediol:
4-Hydroxy-4-methyl-2-pentanone-d12: Another deuterated compound with similar properties.
Hexylene glycol: A common name for 2-Methyl-2,4-pentanediol, used in various industrial applications.
Uniqueness
2-Methyl-2,4-pentane-d12-diol is unique due to its deuterated nature, which makes it particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling studies. The presence of deuterium atoms enhances the compound’s stability and provides valuable insights into reaction mechanisms and molecular interactions .
属性
IUPAC Name |
1,1,1,2,3,3,5,5,5-nonadeuterio-4-(trideuteriomethyl)pentane-2,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTBMSDMJJWYQN-WWKUACGSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-72-2 |
Source


|
| Record name | 284474-72-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
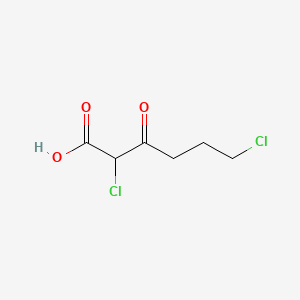

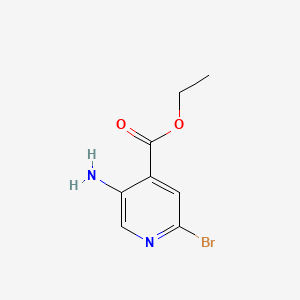
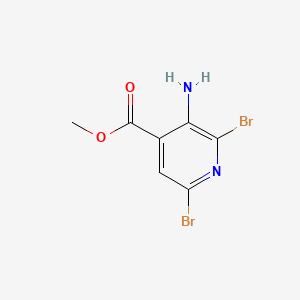
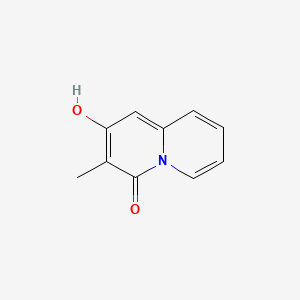
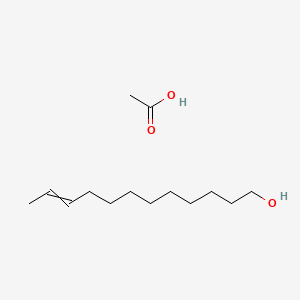
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)
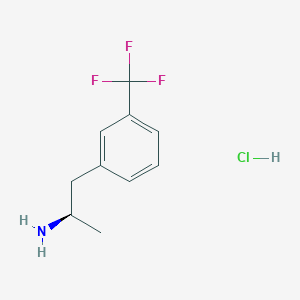
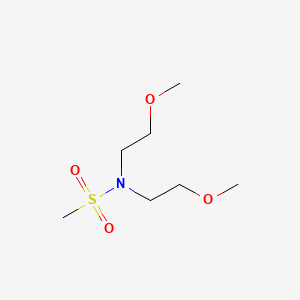
![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)
